molecular formula C12H11ClN2 B1234577 Harman hydrochloride CAS No. 21655-84-5

Harman hydrochloride

Cat. No. B1234577
CAS RN: 21655-84-5
M. Wt: 218.68 g/mol
InChI Key: COVNOIRYDKHLJD-UHFFFAOYSA-N
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Description

Harman hydrochloride is a chemical compound that belongs to the family of harmala alkaloids. It can directly induce CYP1A1 gene expression in an AhR-dependent manner and may represent a novel mechanism by which harman promotes mutagenicity, co-mutagenicity, and carcinogenicity .


Synthesis Analysis

While specific synthesis methods for Harman hydrochloride were not found, the synthesis of similar compounds like β-carbolines, which include harmane and harmine, has been studied. A general method for the synthesis of these compounds involves the thermolysis of substituted 4-aryl-3-azidopyridines .


Molecular Structure Analysis

The molecular formula of Harman hydrochloride is C12H11ClN2 . Its molecular weight is 218.68 . The structure is based on harmaline, harmine, harmalol, harman, or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido [3,4-b]indole .

Scientific Research Applications

Anti-inflammatory Applications

Harman hydrochloride has been identified to possess significant anti-inflammatory properties. Studies suggest that it can inhibit key inflammatory pathways, which makes it a potential candidate for treating inflammatory diseases . Its mechanism involves the modulation of cytokine production and the suppression of inflammatory mediators, providing a therapeutic avenue for conditions like arthritis and other chronic inflammatory disorders.

Neuroprotective Effects

Research indicates that Harman hydrochloride has neuroprotective effects. It can potentially protect nerve cells from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This is attributed to its ability to inhibit enzymes like monoamine oxidase and regulate neurotransmitter levels, thus preserving neuronal health and function.

Antidiabetic Potential

Harman hydrochloride has shown promise in the treatment of diabetes . It stimulates the regeneration of pancreatic β-cells and enhances insulin secretion, which can help in controlling blood glucose levels . This application is particularly significant given the global rise in diabetes prevalence.

Antitumor Activity

The compound has been found to exhibit antitumor activity. It can induce apoptosis in cancer cells and inhibit tumor growth . The low neurotoxicity of Harman hydrochloride derivatives makes them suitable for further exploration as anticancer agents, with the potential to be developed into chemotherapeutic drugs.

Antimicrobial Effects

Harman hydrochloride displays antimicrobial effects, including antiviral, antibacterial, and antifungal activities . For instance, it has shown synergistic effects against resistant strains of Candida albicans when combined with azoles, highlighting its role in addressing antimicrobial resistance .

Cognitive Enhancement

Studies have demonstrated that Harman hydrochloride can ameliorate cognition dysfunction and attenuate acetylcholinesterase activity, which is beneficial in treating cognitive impairments associated with conditions like Alzheimer’s disease . It also exhibits antioxidant and anti-inflammatory effects that contribute to its cognitive-enhancing properties.

Circadian Rhythm Regulation

Interestingly, Harman hydrochloride has been implicated in the regulation of the circadian rhythm . It affects the stability of circadian clock proteins, which could have implications for sleep disorders and other circadian rhythm-related conditions .

Dietary Implications

Lastly, Harman hydrochloride is found in certain foods, such as sesame seed oils, and its levels can be influenced by cooking processes . Understanding its presence in the diet and its biological effects is important for food safety and nutrition research.

Mechanism of Action

Target of Action

Harman hydrochloride, also known as harmine, primarily targets the enzyme Amine Oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system and peripheral tissues .

Mode of Action

Harmine interacts with its target by acting as an inhibitor . This interaction results in the modulation of the enzyme’s activity, leading to changes in the metabolic processes that the enzyme is involved in .

Biochemical Pathways

Harmine’s action affects various biochemical pathways. It has been shown to induce cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways . This results in the activation of caspase-3, caspase-9, and poly(ADP-ribose)polymerase, downregulation of Bcl-2, Mcl-1, and Bcl-xL, and upregulation of Bax .

Result of Action

The molecular and cellular effects of harmine’s action are diverse. It has been found to exhibit anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . For instance, harmine hydrochloride has been shown to exhibit synergistic antifungal effects against resistant Candida albicans when combined with azoles . It also lengthened the circadian period of the molecular clock by increasing PER2 protein stability in mammalian cells .

Action Environment

The action, efficacy, and stability of harmine can be influenced by various environmental factors. It’s worth noting that harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas, such as the Middle East and some provinces of China . This suggests that the compound’s action might be adapted to these environmental conditions.

properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVNOIRYDKHLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-84-0 (Parent)
Record name Harman hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20176039
Record name Harman hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Harman hydrochloride

CAS RN

21655-84-5
Record name 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21655-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harman hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harman hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-9H-pyrido[3,4-b]indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HARMAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary effect of harman hydrochloride on the biological system studied?

A1: Both provided papers investigate the effect of harman hydrochloride on monoamine oxidase (MAO) and its potential to influence uterine contractility induced by N-monomethyltryptamine hydrochloride. [, ]

Q2: Why is the interaction between harman hydrochloride and monoamine oxidase significant in this research context?

A2: While the provided abstracts don't delve into specific results, the research focuses on understanding how harman hydrochloride, a beta-carboline compound, interacts with MAO. MAO is an enzyme involved in the breakdown of various neurotransmitters, including serotonin and dopamine. Therefore, studying how harman hydrochloride affects MAO activity is crucial for understanding its potential influence on uterine contractility, which can be modulated by neurotransmitter levels. [, ]

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